Fmoc-D-Agp(Boc)2-OH is synthesized from L-arginine derivatives and is classified under the category of protected amino acids. Its structure includes the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and two Boc (tert-butoxycarbonyl) groups, which are widely used in solid-phase peptide synthesis (SPPS) to prevent unwanted reactions during peptide assembly .
The synthesis of Fmoc-D-Agp(Boc)2-OH typically involves several key steps:
The reaction times can vary depending on the specific conditions but generally range from a few hours to overnight for complete conversion. Yields can be optimized by adjusting reagent concentrations and reaction temperatures.
Characterization techniques such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy confirm the identity and purity of Fmoc-D-Agp(Boc)2-OH, typically showing characteristic peaks corresponding to the functional groups present in the compound.
Fmoc-D-Agp(Boc)2-OH participates in several key chemical reactions:
The mechanism of action for Fmoc-D-Agp(Boc)2-OH revolves around its role in peptide synthesis:
The compound demonstrates stability under standard laboratory conditions but requires careful handling during deprotection steps due to sensitivity to moisture and air.
Fmoc-D-Agp(Boc)2-OH has significant applications in various fields:
Fmoc-D-Agp(Pbf,Boc)-OH serves as a critical building block in Fmoc-based SPPS protocols, enabling precise incorporation of the D-configured 4-aminopropionic acid derivative (Agp) into peptide chains. The synthesis follows a cyclical deprotection-coupling-washing sequence [1] [5]. The N-terminal Fmoc group is first removed using 20-30% piperidine in DMF, exposing the α-amino group for subsequent coupling. The orthogonal protection scheme allows selective deprotection without affecting the Pbf- and Boc-protected guanidino group [3] [8]. Coupling typically employs a 3-5 fold excess of Fmoc-D-Agp(Pbf,Boc)-OH activated by carbodiimide reagents (e.g., DIC) with auxiliary nucleophiles (e.g., OxymaPure) in DMF or NMP [6] [9]. Kaiser testing confirms complete coupling before proceeding to the next cycle. This method supports synthesis of complex peptides containing D-Agp residues, including those for cancer diagnostics and protein-protein interaction studies [5].
Table 1: Standard SPPS Cycle for Fmoc-D-Agp(Pbf,Boc)-OH Incorporation
| Step | Reagent | Duration | Function | Monitoring |
|---|---|---|---|---|
| Deprotection | 20% Piperidine/DMF | 2 × 3 min | Fmoc removal | UV absorbance at 301 nm |
| Washing | DMF (×3) | 1 min each | Reagent removal | Visual |
| Coupling | DIC/OxymaPure/Fmoc-D-Agp(Pbf,Boc)-OH in DMF | 45-90 min | Peptide bond formation | Kaiser test |
| Washing | DMF (×3), DCM (×2) | 1 min each | Reagent removal | Visual |
The orthogonal protection scheme of Fmoc-D-Agp(Pbf,Boc)-OH enables sequential deprotection during SPPS and final cleavage:
This triple-protection synergy prevents undesired side reactions like guanidino group acylation or oligomerization. The Pbf group significantly enhances stability during Fmoc deprotection compared to older protecting groups (e.g., Tos, Mtr), reducing deletion sequences and improving crude peptide purity [1] [8]. Post-coupling, simultaneous removal of Boc and Pbf occurs during final TFA-mediated resin cleavage (≥95% TFA with scavengers), while the orthogonal Fmoc removal allows real-time monitoring via UV absorbance at 301 nm [3] .
Table 2: Protecting Group Characteristics in Fmoc-D-Agp(Pbf,Boc)-OH
| Protecting Group | Lability | Removal Conditions | Function | Stability During SPPS |
|---|---|---|---|---|
| Fmoc | Base | 20-30% piperidine/DMF | α-Amino protection | Unstable to base |
| Boc | Acid | 95% TFA (cleavage cocktail) | Guanidino N¹ protection | Stable to base, labile to acid |
| Pbf | Acid | 95% TFA (cleavage cocktail) | Guanidino N² protection | Stable to base, labile to acid |
Ultrasound-assisted SPPS (US-SPPS) significantly enhances the synthesis efficiency of peptides incorporating Fmoc-D-Agp(Pbf,Boc)-OH. Cavitation effects from ultrasonic irradiation (40–2000 kHz) improve reagent diffusion through the resin matrix, particularly beneficial for sterically hindered residues [6]. Key mechanisms include:
Continuous-wave ultrasound (20-40 W/cm²) applied during coupling steps reduces aggregation-prone sequences by improving solvation. This method achieves 15-25% reduction in total synthesis time for D-Agp-rich peptides compared to conventional SPPS, while maintaining >99% chiral integrity of the D-configured amino acid [6].
Coupling reagent selection critically impacts the efficiency and stereochemical fidelity of Fmoc-D-Agp(Pbf,Boc)-OH incorporation:
Table 3: Performance of Coupling Reagents for Fmoc-D-Agp(Pbf,Boc)-OH
| Coupling System | Reaction Time (min) | Coupling Yield (%) | Racemization (%) | Compatibility Notes |
|---|---|---|---|---|
| DIC/OxymaPure | 45 | 98.5 | 0.3 | Optimal for continuous flow SPPS |
| HATU/DIPEA | 30 | 99.2 | 0.5 | Risk of guanidinylation at high concentrations |
| PyBOP/HOAt | 40 | 98.0 | 0.4 | May cause resin swelling issues |
| TBTU/NMM | 60 | 95.7 | 0.8 | Compatible with microwave assistance |
HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) demonstrates superior coupling efficiency but requires careful control to prevent O-acylisourea formation with the guanidino group. DIC/OxymaPure (N,N'-diisopropylcarbodiimide/ethyl cyano(hydroxyimino)acetate) provides optimal balance, minimizing racemization (≤0.3%) while maintaining compatibility with Pbf and Boc protecting groups [6] [9]. Steric hindrance from the protected guanidino group necessitates 1.5-2 fold longer coupling times compared to standard amino acids.
Industrial-scale production of Fmoc-D-Agp(Pbf,Boc)-OH employs continuous flow solid-phase synthesis with the following optimizations:
Batch processes utilize low-swelling PEG-based resins that accommodate the bulky protected amino acid (molecular weight 734.9 g/mol) while maintaining excellent solvent accessibility. Post-synthesis, countercurrent chromatography purification achieves ≥99.5% purity with <0.2% diastereomeric impurities, critical for pharmaceutical applications like etelcalcetide analogs [1] [5]. Environmental considerations drive adoption of biobased solvents (e.g., Cyrene™) as DMF replacements, reducing the environmental footprint by >30% while maintaining coupling efficiency [10].
Table 4: Industrial Production Metrics for Fmoc-D-Agp(Pbf,Boc)-OH
| Parameter | Batch Process | Continuous Flow | Improvement |
|---|---|---|---|
| Production Scale | 5 kg/batch | 50 kg/week | 10x capacity |
| Purity | 98.5% | 99.6% | +1.1% |
| DMF Consumption | 300 L/kg | 180 L/kg | -40% |
| Cycle Time | 72 h | 48 h | -33% |
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: